Potassium 4-bromophenyltrifluoroborate
Overview
Description
Potassium 4-bromophenyltrifluoroborate is a chemical compound with the linear formula BrC6H4BF3K . It has a molecular weight of 262.90 . It is used as a potent boronic acid surrogate in Suzuki-Miyaura Cross-Coupling reactions .
Synthesis Analysis
Potassium 4-bromophenyltrifluoroborate can be synthesized from 4-Bromophenylboronic acid . The synthesis process involves the use of potassium hydrogenfluoride in methanol and water at 0°C for 0.5 hours .
Molecular Structure Analysis
The molecular structure of Potassium 4-bromophenyltrifluoroborate is represented by the SMILES string [K+].F [B-] (F) (F)c1ccc (Br)cc1 . The InChI key for this compound is YTSKPQQWISZEQO-UHFFFAOYSA-N .
Chemical Reactions Analysis
Potassium 4-bromophenyltrifluoroborate is used as a potent boronic acid surrogate in Suzuki-Miyaura Cross-Coupling reactions . It is also used in the formation of rapid, chemoselective amide bonds with hydroxylamines .
Physical And Chemical Properties Analysis
Potassium 4-bromophenyltrifluoroborate appears as a white to almost white powder or crystal . It has a melting point of over 300°C . It is soluble in water .
Scientific Research Applications
Synthesis and Functionalization
Potassium 4-bromophenyltrifluoroborate plays a significant role in organic synthesis. Molander and Ham (2006) demonstrated its use in the preparation of potassium bromo- and iodomethyltrifluoroborates, essential in creating functionalized organotrifluoroborates via nucleophilic substitution. This method opens avenues for synthesizing diverse organic compounds (Molander & Ham, 2006).
Catalysis and Cross-Coupling Reactions
The compound is instrumental in cross-coupling reactions. Alacid and Nájera (2008) illustrated its application in cross-coupling with organic chlorides, catalyzed by an oxime-derived palladacycle, leading to the formation of biphenyls and other complex structures under phosphine-free conditions (Alacid & Nájera, 2008). Additionally, Alacid and Nájera (2009) expanded on this by demonstrating the compound's role in palladium-catalyzed cross-coupling with aryl and heteroaryl bromides, enabling the production of styrenes and alkenylbenzenes (Alacid & Nájera, 2009).
Linchpin Synthons
Molander and Ellis (2006) explored the use of potassium bromophenyl trifluoroborates as linchpin synthons, demonstrating their effectiveness in lithium-halogen exchange reactions. This method is crucial for synthesizing alcohols from aldehydes or ketones (Molander & Ellis, 2006).
Asymmetric 1,4-Additions in Catalysis
Pucheault, Darses, and Genêt (2002) highlighted the application of potassium organotrifluoroborates, including potassium 4-bromophenyltrifluoroborate, in asymmetric 1,4-additions to enones. These reactions, catalyzed by rhodium complexes, produce high yields and enantioselectivities, demonstrating the compound's significance in stereoselective synthesis (Pucheault, Darses, & Genêt, 2002).
Sequential Suzuki-Miyaura Reactions
Li et al. (2018) utilized potassium bromophenyltrifluoroborate in a one-pot protocol for synthesizing unsymmetrical terphenyls. This approach leverages the compound's reactivity in sequential Suzuki-Miyaura reactions, proving its utility in creating complex organic architectures (Li et al., 2018).
CO2 Transport Facilitation
Lee and Kang (2021) demonstrated an innovative application by incorporating potassium tetrafluoroborate into a polymer electrolyte membrane. This study revealed the compound's potential in enhancing CO2 transport, showing its relevance in environmental and material science research (Lee & Kang, 2021).
Safety And Hazards
Potassium 4-bromophenyltrifluoroborate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound. If it comes into contact with the skin or eyes, wash thoroughly with plenty of soap and water .
properties
IUPAC Name |
potassium;(4-bromophenyl)-trifluoroboranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrF3.K/c8-6-3-1-5(2-4-6)7(9,10)11;/h1-4H;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSKPQQWISZEQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635486 | |
Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 4-bromophenyltrifluoroborate | |
CAS RN |
374564-35-9 | |
Record name | Potassium (4-bromophenyl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 4-bromophenyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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